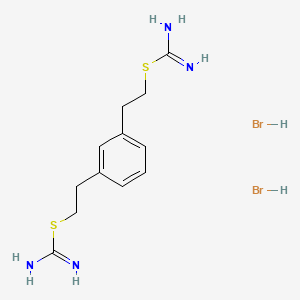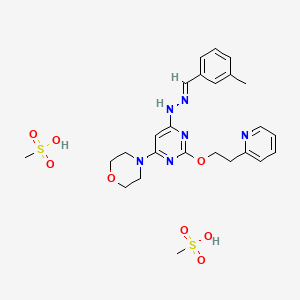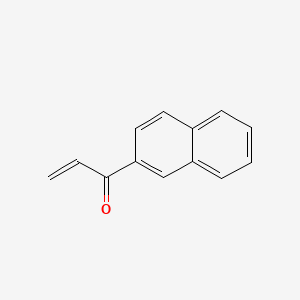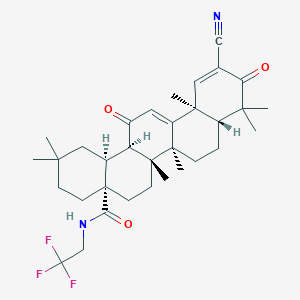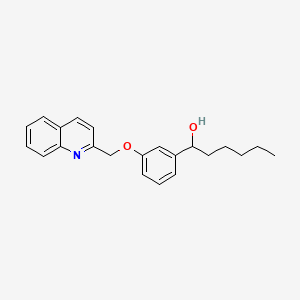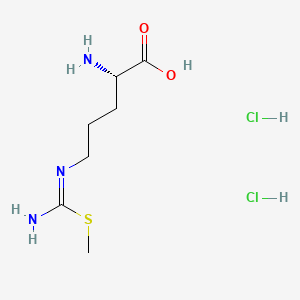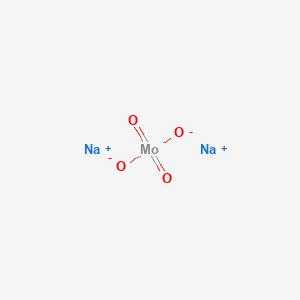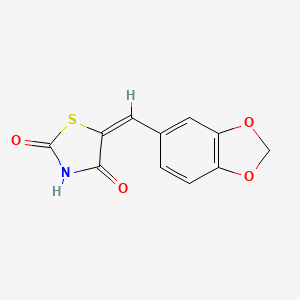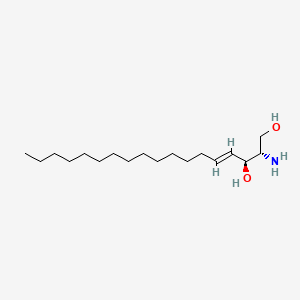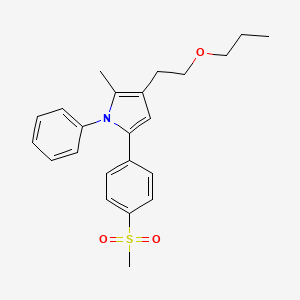
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole is a chemical compound that belongs to the pyrrole class of compounds. It has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Molecular Orbital Calculations and Chemical Reactions
Research on similar pyrrole compounds like 2,5-dimethyl pyrrole has led to insights into electrophilic substitutions on the β-position. Electron-donating groups enrich electron densities on certain positions of the pyrrole ring, influencing the reactivity and substitutions on these sites. This knowledge is vital in understanding the chemical behavior of related pyrrole compounds (Seo, Kim, Seong, & Shim, 1999).
Synthesis of Pyrrole Derivatives
The synthesis of pyrrole derivatives, like pyrrole-3-carbodithioates, from disubstituted pyrroles demonstrates the versatility of pyrrole chemistry. This knowledge contributes to the understanding of how functional groups might react and integrate with a pyrrole structure similar to 2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole (Trofimov et al., 2000).
Formation of Pyrrole Ring Systems
Research on N-[2-(Phenylsulfinylmethyl)phenyl]pyrrole demonstrates the formation of complex pyrrole ring systems, which is relevant in understanding the structural dynamics and synthetic possibilities of related pyrrole compounds (Bates, Picard, & Chen, 1994).
Crystallography of Pyrrole Compounds
The study of the crystal structure of pyrrole derivatives, such as Dimethyl α‐(2‐benzyl‐1‐methyl‐4‐phenylsulfonylpyrrolo[3,4‐b]indol‐3‐yl)maleate, can provide insights into the molecular geometry and packing of related pyrrole structures. This information is essential for understanding the physical and chemical properties of such compounds (Govindasamy, Velmurugan, Raj, & Fun, 1999).
Biochemical and Medicinal Applications
The synthesis and investigation of N-substituted pyrrolin-2-ones, which have significant biological activities, demonstrates the potential medicinal applications of related pyrrole compounds. This includes antimicrobial and anti-inflammatory properties, highlighting the potential of pyrrole derivatives in pharmaceutical research (Akbari, Kabirifard, Balalaie, & Amini, 2022).
Antimycobacterial Properties
The synthesis of 1,5-diphenylpyrrole derivatives and their evaluation against Mycobacterium tuberculosis reveal the potential of pyrrole compounds in treating bacterial infections. This research helps in understanding the antimicrobial capabilities of similar pyrrole compounds (Biava et al., 2008).
properties
CAS RN |
1005451-59-1 |
|---|---|
Product Name |
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole |
Molecular Formula |
C23H27NO3S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole |
InChI |
InChI=1S/C23H27NO3S/c1-4-15-27-16-14-20-17-23(19-10-12-22(13-11-19)28(3,25)26)24(18(20)2)21-8-6-5-7-9-21/h5-13,17H,4,14-16H2,1-3H3 |
InChI Key |
VYMRHGYLWDUCCA-UHFFFAOYSA-N |
SMILES |
CCCOCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C |
Canonical SMILES |
CCCOCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C |
synonyms |
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propyloxyethyl)-1H-pyrrole; 5-(4-Methanesulfonyl-phenyl)-2-methyl-1-phenyl-3-(2-propoxy-ethyl)-1H-pyrrole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



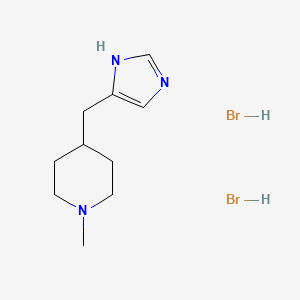
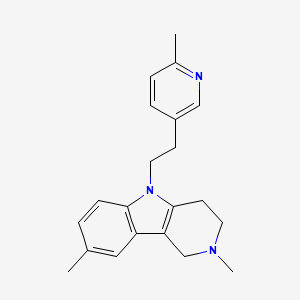
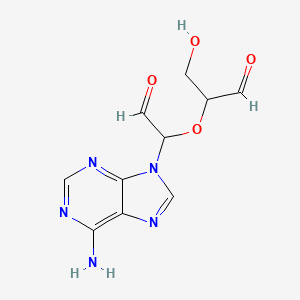
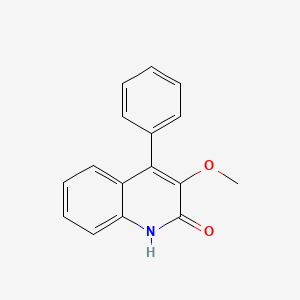
![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)
